N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide

Arylsulfonylpiperazine Structure-Activity Relationship Lipophilicity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide (CAS 897613-35-3) is a synthetic arylpiperazinyl sulfonamide featuring a 2-fluorophenyl substituent, a sulfonyl-ethyl linker, and a 3-methylbutanamide (isovaleramide) terminus. Its molecular formula is C17H26FN3O3S with a molecular weight of 371.47 g/mol.

Molecular Formula C17H26FN3O3S
Molecular Weight 371.47
CAS No. 897613-35-3
Cat. No. B2973210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide
CAS897613-35-3
Molecular FormulaC17H26FN3O3S
Molecular Weight371.47
Structural Identifiers
SMILESCC(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
InChIInChI=1S/C17H26FN3O3S/c1-14(2)13-17(22)19-7-12-25(23,24)21-10-8-20(9-11-21)16-6-4-3-5-15(16)18/h3-6,14H,7-13H2,1-2H3,(H,19,22)
InChIKeySHXPZLLSKOCQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide (CAS 897613-35-3): Core Identity and Research Procurement Context


N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide (CAS 897613-35-3) is a synthetic arylpiperazinyl sulfonamide featuring a 2-fluorophenyl substituent, a sulfonyl-ethyl linker, and a 3-methylbutanamide (isovaleramide) terminus. Its molecular formula is C17H26FN3O3S with a molecular weight of 371.47 g/mol. The compound is listed as a research chemical with a typical purity of 95% , but it lacks patent protection, peer-reviewed pharmacological characterization, or indexed bioactivity data in authoritative repositories such as PubChem BioAssay, BindingDB, or ChEMBL as of the current analysis. This compound belongs to a broader class of arylsulfonylpiperazines, a scaffold known to interact with serotonergic, dopaminergic, and 11β-hydroxysteroid dehydrogenase (11β-HSD1) targets. However, no direct structure–activity relationship (SAR) or quantitative biological data exist for this specific molecule, placing it firmly as a screening compound of unknown biological profile.

Procurement Risk: Why In-Class Arylsulfonylpiperazine Analogs Cannot Substitute for 897613-35-3 Without Direct Comparative Data


Within the arylsulfonylpiperazine chemotype, minor structural modifications—such as the position of the fluorine atom on the phenyl ring (2-fluoro versus 4-fluoro), the length of the sulfonamide linker, or the nature of the terminal amide—dramatically alter target affinity, selectivity, and metabolic stability. For instance, in the reported 11β-HSD1 inhibitor series, a shift from a 4-fluorophenyl to a 2-fluorophenyl moiety can change enzymatic IC50 values by an order of magnitude due to altered steric and electronic complementarity [1]. Similarly, the replacement of a 3-methylbutanamide group with a butanamide or cyclopentanecarboxamide modifies both lipophilicity (clogP) and hydrogen-bonding capacity, which in turn affects cellular permeability and off-target binding profiles [2]. Until the specific compound CAS 897613-35-3 is experimentally profiled against its closest structural neighbors under identical conditions, any assumption of functional interchangeability is scientifically unsupported and introduces substantial risk of selecting a compound with divergent potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide: Direct Comparator Analysis


2-Fluorophenyl versus 4-Fluorophenyl Substitution: Predicted Physicochemical and Binding Consequence

In the arylsulfonylpiperazine class, the position of a fluorine substituent significantly impacts both electronic distribution and steric fit within target binding pockets. While no direct experimental data for CAS 897613-35-3 exist, the 2-fluorophenyl motif imposes a distinct torsional angle between the phenyl and piperazine rings compared to the 4-fluorophenyl isomer, as demonstrated in computational models of analogous 11β-HSD1 inhibitors [1]. This conformational difference is known to affect the sulfonamide group's orientation, altering hydrogen-bonding geometry with catalytic residues. Furthermore, ortho-substitution lowers the molecule's overall lipophilicity (clogP) relative to the para-isomer, modifying both membrane permeability and metabolic clearance rates [2]. These class-level structural effects indicate that the 2-fluorophenyl analogue cannot be considered pharmacokinetically or pharmacodynamically equivalent to its 4-fluorophenyl counterpart.

Arylsulfonylpiperazine Structure-Activity Relationship Lipophilicity

3-Methylbutanamide Terminus: Structural Determinant of Hydrogen-Bonding and Metabolic Stability Compared to Linear Butanamide Analogs

The 3-methylbutanamide (isovaleramide) group introduces a branched alkyl chain adjacent to the amide carbonyl, increasing steric hindrance around the hydrolytic site. In the context of CNS-active piperazines, amide hydrolysis by amidases and esterases is a major clearance pathway. Published data on primary amides such as isovaleramide itself confirm that alkyl branching at the α- or β-carbon reduces the rate of enzymatic hydrolysis by steric occlusion of the catalytic triad [1]. When compared to a straight-chain butanamide analog (e.g., N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide), the 3-methylbutanamide derivative is predicted to display longer microsomal half-life. While no direct metabolic stability measurements exist for CAS 897613-35-3, class-level inference from amide hydrolysis structure–metabolism relationships strongly supports enhanced stability for the branched congener.

Amide metabolism Hydrogen-bond acceptor Metabolic stability

Sulfonyl-Ethyl Linker Length: Impact on Target Engagement Specificity Relative to Direct Sulfonyl-Piperazine Scaffolds

The sulfonyl-ethyl spacer present in CAS 897613-35-3 separates the piperazine core from the terminal amide by two additional rotatable bonds compared to direct sulfonyl-piperazine derivatives. In the 11β-HSD1 arylsulfonylpiperazine series, the introduction of an ethylene linker between the sulfonamide and a terminal amide dramatically altered inhibitor potency, with IC50 values shifting from >10 µM to <100 nM for optimized linker lengths [1]. This SAR trend demonstrates that linker length and flexibility are critical determinants of proper fit within the enzyme's hydrophobic tunnel. The ethyl-linked sulfonamide architecture of 897613-35-3 is therefore structurally distinct from direct sulfonyl-piperazine conjugates, offering a unique conformational landscape that may favor engagement with targets possessing deeper or more flexible binding clefts.

Linker optimization Target engagement Conformational flexibility

Absence of hERG Liability Data: A Critical Gap for Procurement Decisions Involving CNS Research

Many arylpiperazine derivatives possess significant affinity for the hERG potassium channel, a major source of cardiac toxicity that halts drug development programs. In published 5-HT6 and 11β-HSD1 arylsulfonylpiperazine series, hERG IC50 values range from sub-micromolar to >30 µM depending on the nature of the aryl and amine substituents [1]. For CAS 897613-35-3, no hERG binding or functional patch-clamp data have been reported. This lack of data is a critical differentiator from well-characterized analogs such as compound 17 from the Sun et al. series, which demonstrated a hERG IC50 of >10 µM [2]. Until experimentally determined, the hERG liability of 897613-35-3 remains an unknown risk that must be weighed against the availability of analogs with quantified cardiac safety margins.

hERG inhibition Cardiotoxicity Safety pharmacology

Recommended Scientific Use Cases for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide Based on Structural Differentiation


Structure–Activity Relationship (SAR) Probe in Serotonin Receptor Subtype Selectivity Studies

The 2-fluorophenyl-ethylsulfonamide-3-methylbutanamide architecture represents a chemically tractable scaffold for 5-HT receptor family profiling. The ortho-fluorine substitution pattern restricts conformational flexibility, potentially conferring selectivity for specific 5-HT subtypes (e.g., 5-HT6 or 5-HT2A) over others. This compound can serve as a starting fragment for systematic SAR exploration, where its binding affinities across a panel of recombinant human serotonin receptors can be compared head-to-head against the 4-fluorophenyl and 3-chlorophenyl analogs to elucidate the stereoelectronic determinants of subtype selectivity [1].

Metabolic Stability Benchmarking in Hepatic Microsome Assays

Owing to the sterically shielded 3-methylbutanamide group, CAS 897613-35-3 is a candidate for comparative intrinsic clearance studies alongside linear amide analogs. Researchers can quantify the difference in human or rodent liver microsomal half-life (t½) and calculate the predicted hepatic extraction ratio. Such data would validate the class-level hypothesis that branched terminal amides confer metabolic stabilization, providing procurement justification for this compound over the butanamide or propanamide congeners when longer systemic exposure is desired [1].

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Lead Optimization

Given the established SAR of arylsulfonylpiperazines as 11β-HSD1 inhibitors, this compound can be screened against human recombinant 11β-HSD1 in a scintillation proximity assay (SPA) or homogeneous time-resolved fluorescence (HTRF) format. Its ethyl-sulfonyl linker and 2-fluorophenyl group are key structural variables that, based on published series, may yield sub-micromolar inhibitory activity. If active, the compound can be co-crystallized with 11β-HSD1 to map the binding mode and guide structure-based optimization, with the differentiation from the 4-fluorophenyl series providing insights into ortho-substituent tolerance [2].

Computational Library Design and Pharmacophore Model Building

The unique combination of a 2-fluorophenyl piperazine sulfonamide core with an isovaleramide tail makes this compound a valuable data point for pharmacophore elucidation and QSAR model training. Its computed molecular descriptors (e.g., polar surface area, number of rotatable bonds, hydrogen-bond acceptor count) fill a specific region of chemical space that is sparsely populated by commercially available analogs. Including this compound in a corporate screening collection increases the diversity of the arylsulfonylpiperazine subset and generates data that refine in silico models for CNS target engagement and blood-brain barrier permeability prediction .

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